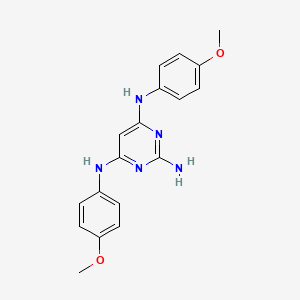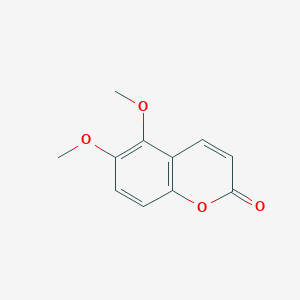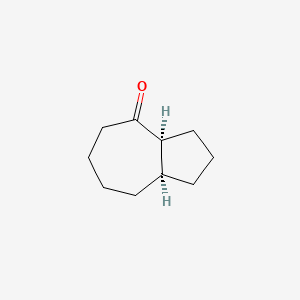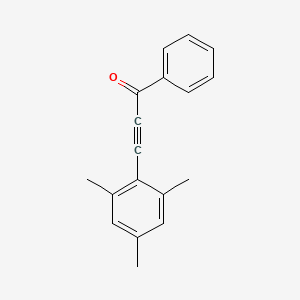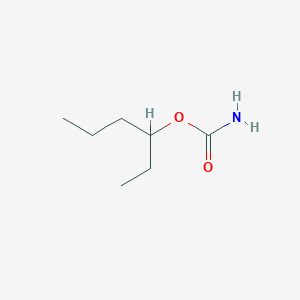
2-Phenyl-5-(prop-2-en-1-yl)pyrimidin-4(3h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one can be achieved through various synthetic routes. One common method involves the condensation of benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 2-phenyl-4,6-dioxohexanoic acid ethyl ester. This intermediate is then cyclized with urea to yield the desired pyrimidinone compound.
Reaction Conditions:
Condensation Reaction: Benzaldehyde and ethyl acetoacetate are reacted in ethanol with ammonium acetate as a catalyst at reflux temperature.
Cyclization Reaction: The intermediate is treated with urea in ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
化学反应分析
Types of Reactions
2-Phenyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) under controlled temperature and solvent conditions.
Major Products Formed
Oxidation Products: Pyrimidine N-oxides.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted pyrimidines depending on the reagents used.
科学研究应用
2-Phenyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Phenyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the phenyl and prop-2-en-1-yl groups can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Phenylpyrimidin-4(3H)-one: Lacks the prop-2-en-1-yl group.
5-(Prop-2-en-1-yl)pyrimidin-4(3H)-one: Lacks the phenyl group.
2-Phenyl-5-methylpyrimidin-4(3H)-one: Contains a methyl group instead of the prop-2-en-1-yl group.
Uniqueness
2-Phenyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one is unique due to the presence of both the phenyl and prop-2-en-1-yl groups, which can impart distinct chemical and biological properties
属性
CAS 编号 |
6203-97-0 |
|---|---|
分子式 |
C13H12N2O |
分子量 |
212.25 g/mol |
IUPAC 名称 |
2-phenyl-5-prop-2-enyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H12N2O/c1-2-6-11-9-14-12(15-13(11)16)10-7-4-3-5-8-10/h2-5,7-9H,1,6H2,(H,14,15,16) |
InChI 键 |
FXPLNQKXISMRHO-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1=CN=C(NC1=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 1-(4-oxo-5-{[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylate](/img/structure/B14724840.png)
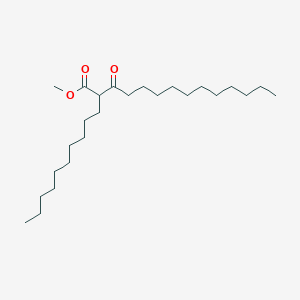
![3,3'-[Propane-1,2-diylbis(oxy)]di(propan-1-amine)](/img/structure/B14724851.png)
![Pyridazino[4,3-c]pyridazine](/img/structure/B14724859.png)
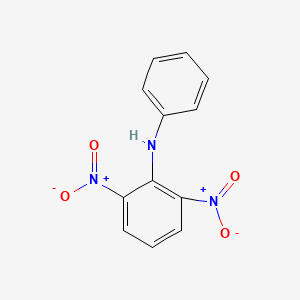
![N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B14724878.png)

